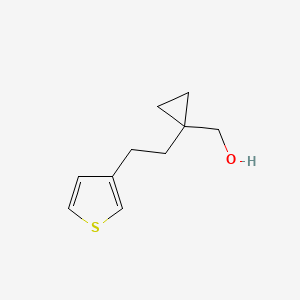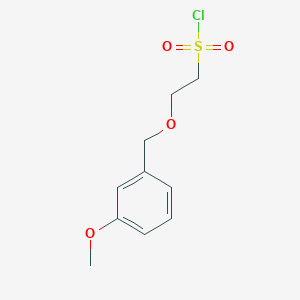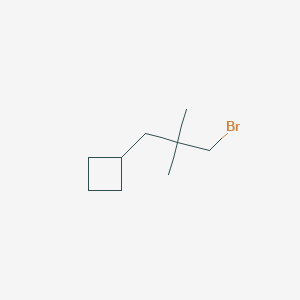
6,6,6-Trifluorohex-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6,6-Trifluorohex-1-en-3-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a hexene backbone. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,6,6-Trifluorohex-1-en-3-one typically involves the introduction of a trifluoromethyl group into a hexene structure. One common method is the reaction of hex-1-en-3-one with trifluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 6,6,6-Trifluorohex-1-en-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Aplicaciones Científicas De Investigación
6,6,6-Trifluorohex-1-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,6,6-Trifluorohex-1-en-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and ability to form stable complexes with various enzymes and receptors. This interaction can modulate biochemical pathways and influence cellular processes .
Comparación Con Compuestos Similares
- 1,1,2-Trifluorohex-1-ene
- Trifluoroiodomethane
- Trifluoromethyl sulfone
Comparison: 6,6,6-Trifluorohex-1-en-3-one is unique due to its specific trifluoromethyl group positioning, which imparts distinct chemical properties compared to other trifluoromethylated compounds. Its reactivity and stability make it particularly valuable in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
62333-52-2 |
|---|---|
Fórmula molecular |
C6H7F3O |
Peso molecular |
152.11 g/mol |
Nombre IUPAC |
6,6,6-trifluorohex-1-en-3-one |
InChI |
InChI=1S/C6H7F3O/c1-2-5(10)3-4-6(7,8)9/h2H,1,3-4H2 |
Clave InChI |
FTNFVCZSUPFKMK-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)

![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)

![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)







